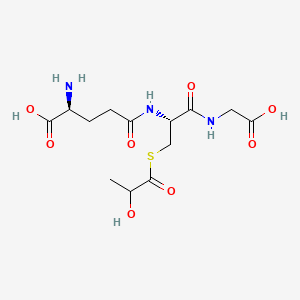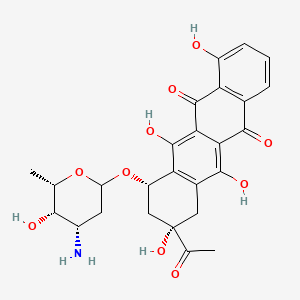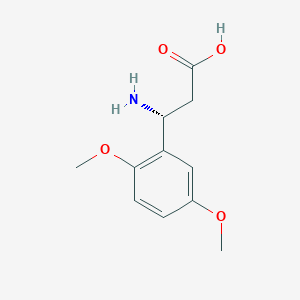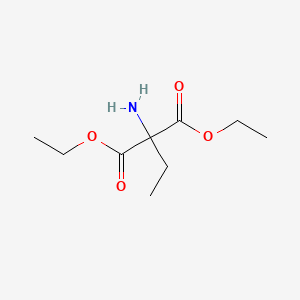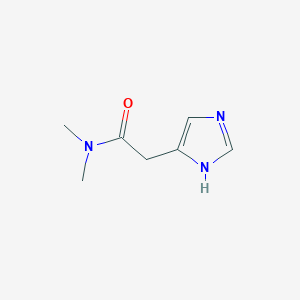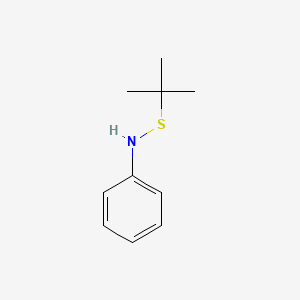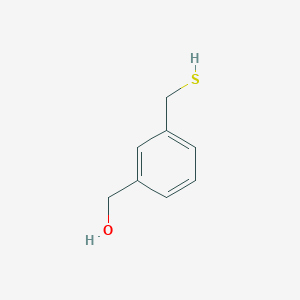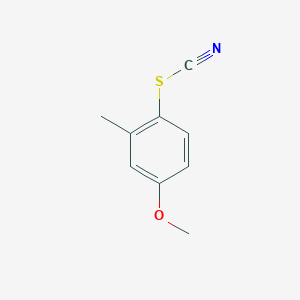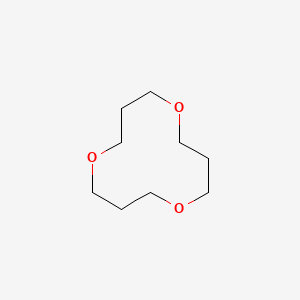
1,5,9-Trioxacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9-Trioxacyclododecane, also known as 12-Crown-3, is a cyclic ether with the molecular formula C6H12O3. It is a member of the crown ether family, which are known for their ability to form stable complexes with various cations. This compound is particularly notable for its ability to complex with lithium ions, making it useful in various chemical and industrial applications .
Méthodes De Préparation
1,5,9-Trioxacyclododecane can be synthesized through several methods. One common synthetic route involves the reaction of oxetane with itself or with 3,3-dimethyloxetane. This reaction typically occurs under conditions that favor the formation of the cyclic ether structure. The reaction can be catalyzed by acids or bases, and the yield can be optimized by controlling the reaction temperature and time .
In industrial settings, the production of this compound often involves the use of high-purity starting materials and precise control of reaction conditions to ensure a high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
1,5,9-Trioxacyclododecane undergoes various chemical reactions, including complexation, oxidation, and substitution reactions.
Complexation: This compound is known for its ability to form stable complexes with lithium ions.
Oxidation: Under certain conditions, this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The compound can also participate in substitution reactions, where one or more of the hydrogen atoms in the molecule are replaced by other atoms or groups.
Applications De Recherche Scientifique
1,5,9-Trioxacyclododecane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,5,9-Trioxacyclododecane primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ion, forming a stable complex that can be used in various applications. This complexation process is highly selective, allowing the compound to be used in applications that require specific ion transport or separation .
Comparaison Avec Des Composés Similaires
1,5,9-Trioxacyclododecane can be compared with other crown ethers, such as 18-Crown-6 and 15-Crown-5.
18-Crown-6: This compound has a larger ring size and can complex with larger cations such as potassium.
15-Crown-5: This compound has a smaller ring size and is more selective for smaller cations such as sodium.
This compound is unique in its high selectivity for lithium ions, making it particularly useful in applications that require the complexation and transport of lithium .
Propriétés
Numéro CAS |
294-82-6 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1,5,9-trioxacyclododecane |
InChI |
InChI=1S/C9H18O3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h1-9H2 |
Clé InChI |
VHWMQWZUNGLUCL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCCOCCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


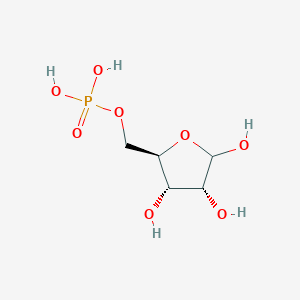
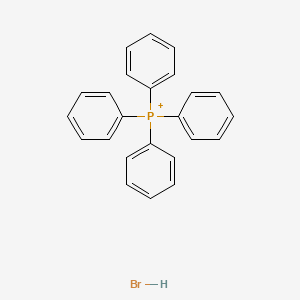
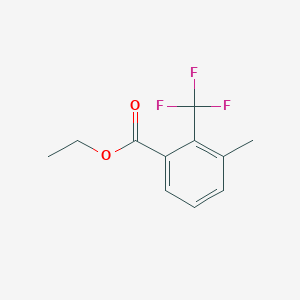
![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B12828316.png)
